molecular formula C15H16FN3O4 B11052174 1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester

1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester

Cat. No. B11052174
M. Wt: 321.30 g/mol
InChI Key: YJDKTUGCLYBQOF-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of 1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester include other pyrazole derivatives such as:

These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of the fluorophenoxy and acetyl groups in this compound distinguishes it from other pyrazole derivatives, potentially offering distinct advantages in specific applications.

properties

Molecular Formula

C15H16FN3O4

Molecular Weight

321.30 g/mol

IUPAC Name

ethyl 2-[3-[[2-(4-fluorophenoxy)acetyl]amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C15H16FN3O4/c1-2-22-15(21)9-19-8-7-13(18-19)17-14(20)10-23-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18,20)

InChI Key

YJDKTUGCLYBQOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)COC2=CC=C(C=C2)F

solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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